5-(4-ethoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione
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Description
Compounds with structures similar to the one you provided often belong to the class of organic compounds known as pyrimidines and pyrimidine derivatives . These are aromatic heterocyclic compounds containing a pyrimidine ring, which is a six-member ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, have been reported . These compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with various nucleophiles and electrophiles . For example, 2,4-dichlorothieno[2,3-d]pyrimidine, a compound synthesized in a similar process, was treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For similar compounds, properties such as molecular weight and InChI code have been reported .Mechanism of Action
Target of Action
AKOS004944486, also known as F3248-2105, is a selective, irreversible, orally bioavailable, small-molecule inhibitor of FGFR1-4 . The primary targets of this compound are FGFR2 and/or FGFR3 gene alterations . FGFRs (Fibroblast Growth Factor Receptors) play crucial roles in cell differentiation, growth, and angiogenesis .
Mode of Action
The compound interacts with its targets by blocking both primary oncogenic and secondary kinase domain resistance FGFR alterations . This means it can interfere with both FGFR wild-type and mutant signaling .
Biochemical Pathways
The affected pathways primarily involve the FGFR signaling pathway. By inhibiting FGFR, the compound disrupts the downstream effects of this pathway, which can include cell proliferation and survival . This disruption can lead to the inhibition of tumor growth in cancers driven by FGFR2 and/or FGFR3 gene alterations .
Action Environment
The action, efficacy, and stability of AKOS004944486 can be influenced by various environmental factors. These can include the presence of other medications, the patient’s overall health status, and specific genetic factors .
Biochemical Analysis
Biochemical Properties
5-(4-ethoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione: plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. This compound interacts with various protein kinases, inhibiting their activity and thereby affecting cellular signaling pathways. The nature of these interactions involves binding to the ATP-binding site of the kinases, preventing ATP from binding and thus inhibiting the kinase activity .
Cellular Effects
The effects of This compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been shown to inhibit the MAPK, PI3K/AKT, and JAK-STAT pathways, which are crucial for cell growth, differentiation, and survival . By inhibiting these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with protein kinases. The compound binds to the ATP-binding site of the kinases, forming a stable complex that prevents ATP from binding. This inhibition of ATP binding results in the suppression of kinase activity, leading to downstream effects on cell signaling and gene expression . Additionally, the compound may also induce conformational changes in the kinases, further enhancing its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, particularly when exposed to light and heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound: is metabolized primarily in the liver through cytochrome P450 enzymes. The metabolic pathways involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolites may have different biological activities and can contribute to the overall effects of the compound .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with various transporters and binding proteins, which facilitate its uptake and distribution. Its localization within specific tissues and cells can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of This compound is primarily in the cytoplasm and nucleus. The compound can accumulate in these compartments, where it interacts with its target kinases and other biomolecules. This localization is crucial for its inhibitory effects on cell signaling and gene expression .
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-1,3-dimethyl-6-(2-methylanilino)furo[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-5-29-16-12-10-15(11-13-16)18-19-21(27)25(3)23(28)26(4)22(19)30-20(18)24-17-9-7-6-8-14(17)2/h6-13,24H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKVKKYYFMPIBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(OC3=C2C(=O)N(C(=O)N3C)C)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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